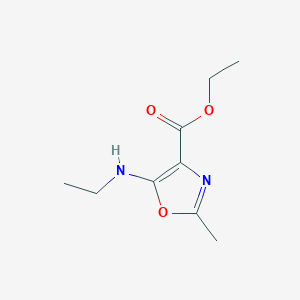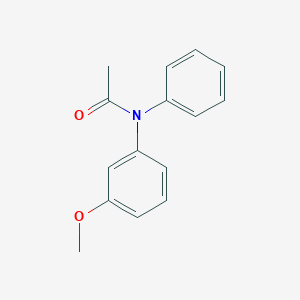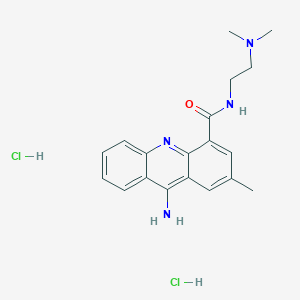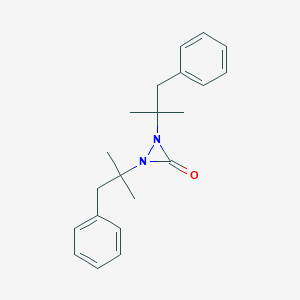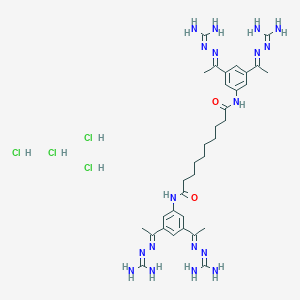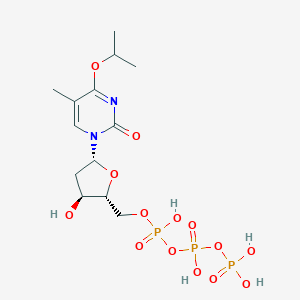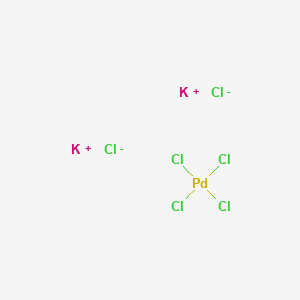
Dipotassium;tetrachloropalladium;dichloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dipotassium tetrachloropalladium dichloride, also known as K2PdCl4, is a chemical compound that has been extensively studied for its potential applications in various scientific research areas. It is a coordination complex of palladium that contains two potassium ions and four chloride ions.
Aplicaciones Científicas De Investigación
Dipotassium;tetrachloropalladium;dichloride has been widely used in scientific research due to its unique properties. It has been studied as a catalyst in various organic reactions, including Suzuki coupling, Heck reaction, and Sonogashira coupling. It has also been used as a precursor for the synthesis of other palladium complexes. Additionally, Dipotassium;tetrachloropalladium;dichloride has been investigated for its potential applications in the field of nanotechnology, as it can be used to synthesize palladium nanoparticles with controlled size and shape.
Mecanismo De Acción
The mechanism of action of Dipotassium;tetrachloropalladium;dichloride is related to its ability to act as a catalyst in various reactions. It works by coordinating with the reactants and facilitating the formation of new chemical bonds. In organic reactions, Dipotassium;tetrachloropalladium;dichloride can activate the carbon-hydrogen bond in the substrate and form a new carbon-carbon bond with the other reactant. This process is known as oxidative addition. In addition, Dipotassium;tetrachloropalladium;dichloride can also facilitate the elimination of certain functional groups, such as halides, through a process known as beta-elimination.
Efectos Bioquímicos Y Fisiológicos
Dipotassium;tetrachloropalladium;dichloride has not been extensively studied for its biochemical and physiological effects. However, it has been shown to be relatively non-toxic in animal studies. In vitro studies have suggested that Dipotassium;tetrachloropalladium;dichloride may have antioxidant properties and can scavenge free radicals. Additionally, Dipotassium;tetrachloropalladium;dichloride has been investigated for its potential applications in cancer therapy, as it can induce apoptosis in cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Dipotassium;tetrachloropalladium;dichloride has several advantages for lab experiments. It is relatively easy to synthesize and handle, and it can be used in a wide range of reactions. Additionally, Dipotassium;tetrachloropalladium;dichloride is stable under normal laboratory conditions and can be stored for a long time without significant degradation. However, Dipotassium;tetrachloropalladium;dichloride also has some limitations. It is sensitive to air and moisture, and it can decompose in the presence of certain reagents, such as strong acids or bases. Therefore, careful handling and storage are required to ensure its stability and effectiveness.
Direcciones Futuras
There are several future directions for the study of Dipotassium;tetrachloropalladium;dichloride. One area of interest is the development of new catalytic reactions using Dipotassium;tetrachloropalladium;dichloride as a catalyst. This could involve the synthesis of new palladium complexes or the modification of existing ones to improve their catalytic properties. Another area of interest is the application of Dipotassium;tetrachloropalladium;dichloride in the field of nanotechnology, where it could be used to synthesize palladium nanoparticles with specific properties for various applications. Finally, further studies are needed to explore the biochemical and physiological effects of Dipotassium;tetrachloropalladium;dichloride and its potential applications in medicine and biotechnology.
Métodos De Síntesis
The synthesis of Dipotassium;tetrachloropalladium;dichloride involves the reaction between potassium tetrachloropalladate(II) and potassium chloride in an aqueous solution. The reaction is exothermic and requires careful control of the temperature and pH. The resulting product is a yellow crystalline powder that is soluble in water and other polar solvents.
Propiedades
Número CAS |
19662-89-6 |
|---|---|
Nombre del producto |
Dipotassium;tetrachloropalladium;dichloride |
Fórmula molecular |
Cl6K2Pd |
Peso molecular |
397.3 g/mol |
Nombre IUPAC |
dipotassium;tetrachloropalladium;dichloride |
InChI |
InChI=1S/6ClH.2K.Pd/h6*1H;;;/q;;;;;;2*+1;+4/p-6 |
Clave InChI |
OEDRXJBJMMJUSV-UHFFFAOYSA-H |
SMILES |
[Cl-].[Cl-].Cl[Pd](Cl)(Cl)Cl.[K+].[K+] |
SMILES canónico |
Cl[Pd-2](Cl)(Cl)(Cl)(Cl)Cl.[K+].[K+] |
Otros números CAS |
16919-73-6 |
Pictogramas |
Irritant |
Sinónimos |
potassium hexachloropalladate(IV) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





